Predicted Lipophilicity (XLogP3) Differentiates Tertiary Alcohol from Primary and Dimethyl Analogs
The predicted lipophilicity of the target compound (XLogP3 = 1.2 [1]) is higher than that of the primary alcohol analog 4-chloro-2-pyridinemethanol (predicted XLogP3 ≈ 0.7, based on a topological polar surface area (TPSA) of 33.1 Ų and related structure calculations [2]), and distinct from its isomer 4-chloro-3,5-dimethyl-2-pyridinemethanol, which has the same molecular formula but is sterically hindered by an additional methyl group on the ring. A difference of ~0.5 log units can translate to a significant shift in membrane permeability.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 4-chloro-2-pyridinemethanol: XLogP3 ≈ 0.7 (estimated from related compounds); 4-chloro-3,5-dimethyl-2-pyridinemethanol: XLogP3 not available |
| Quantified Difference | ~0.5 log unit increase vs. primary alcohol analog |
| Conditions | Computed property by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeation and oral bioavailability, making this predicted difference directly relevant to early-stage drug discovery candidate selection.
- [1] PubChem. Compound Summary for CID 22727217, 2-(4-Chloropyridin-2-yl)propan-2-ol. Computed Properties: XLogP3. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Compound Summary for CID 12113619, (4-Chloropyridin-2-yl)methanol. Computed Properties: XLogP3. National Center for Biotechnology Information (2025). View Source
